Cas no 1807136-84-0 (Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate)
Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate
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- Inchi: 1S/C11H7ClF3NO3/c1-2-18-10(17)7-3-6(5-16)9(4-8(7)12)19-11(13,14)15/h3-4H,2H2,1H3
- InChI Key: XERPNTCUNAIWHX-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C#N)C=C1C(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 379
- XLogP3: 3.7
- Topological Polar Surface Area: 59.3
Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017901-250mg |
Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate |
1807136-84-0 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015017901-500mg |
Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate |
1807136-84-0 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
| Alichem | A015017901-1g |
Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate |
1807136-84-0 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate
Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate (CAS No. 1807136-84-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate, identified by its CAS number 1807136-84-0, is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate structural framework, has garnered considerable attention in recent years due to its utility in the development of novel therapeutic agents. The presence of multiple functional groups, including a cyano group, a chloro substituent, and a trifluoromethoxy moiety, makes it a valuable building block for synthetic chemists.
The chemical structure of Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate consists of a benzoate core substituted with a chloro group at the 2-position, a cyano group at the 5-position, and a trifluoromethoxy group at the 4-position. This specific arrangement of functional groups imparts unique reactivity and selectivity, making it an ideal candidate for various synthetic transformations. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, which has been a driving force behind its widespread use in medicinal chemistry.
In recent years, Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate has been extensively utilized in the synthesis of small molecule inhibitors targeting various biological pathways. One notable area of research involves its application in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The cyano group and chloro substituent provide excellent handles for further functionalization via cross-coupling reactions, allowing chemists to construct complex scaffolds with high precision. Moreover, the benzoate core itself is a well-established motif in many pharmacologically active compounds.
Recent studies have highlighted the role of Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate in the synthesis of antiviral agents. The trifluoromethoxy group has been shown to improve pharmacokinetic properties by increasing lipophilicity and reducing metabolic degradation. This has led to its incorporation into several lead compounds that are currently undergoing preclinical evaluation. Additionally, the compound's ability to undergo selective halogenation and nucleophilic substitution reactions makes it a valuable tool for generating libraries of diverse molecular structures for high-throughput screening.
The pharmaceutical industry has also leveraged Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate in the development of central nervous system (CNS) drugs. The benzoate moiety is known to cross the blood-brain barrier efficiently, making it an attractive scaffold for neuroactive compounds. Researchers have utilized this intermediate to synthesize novel ligands for neurotransmitter receptors, including GABA receptors and serotonin receptors. These ligands have shown promise in treating conditions such as anxiety disorders and depression.
Another emerging application of Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate is in the field of agrochemicals. The unique structural features of this compound have been exploited to develop potent herbicides and fungicides. The trifluoromethoxy group enhances the bioactivity of agrochemicals by improving their binding affinity to target enzymes in plants. This has led to the discovery of several novel compounds that exhibit high efficacy against resistant weed species while maintaining environmental safety.
The synthetic methodologies employed in the preparation of Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate are also worth mentioning. Traditional approaches involve multi-step sequences starting from commercially available aromatic precursors such as anisole or chlorobenzene derivatives. However, recent advances in catalytic chemistry have enabled more efficient and sustainable synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been widely adopted to introduce the trifluoromethoxy group with high regioselectivity. These modern techniques not only improve yield but also minimize waste generation, aligning with green chemistry principles.
The future prospects of Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate are promising, given its broad utility across multiple therapeutic areas. As drug discovery continues to evolve towards more targeted and personalized therapies, this intermediate will likely play an even greater role in generating novel molecular entities with improved pharmacological profiles. Furthermore, advancements in computational chemistry and machine learning are expected to accelerate the design and optimization processes involving this compound.
In conclusion, Ethyl 2-chloro-5-cyano-4-(trifluoromethoxy)benzoate (CAS No. 1807136-84-0) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes and reactivity make it indispensable for developing innovative therapeutic agents across various disease indications. As research progresses and new synthetic strategies emerge, this compound will undoubtedly continue to be at the forefront of medicinal chemistry innovation.
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